(4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate
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Overview
Description
(4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate is a chemical compound with the molecular formula C12H6Br2F2N2O3 and a molecular weight of 423.99 g/mol . This compound is known for its unique structure, which includes both bromine and fluorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate typically involves the reaction of 4,5-dibromo-6-oxopyridazine with 2,6-difluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like Grignard reagents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dibromo-6-oxo-1(6H)-pyridazinyl)methyl 2,6-difluorobenzoate
- 4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate
Uniqueness
What sets (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate apart from similar compounds is its specific combination of bromine and fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2F2N2O3/c13-6-4-17-18(11(19)10(6)14)5-21-12(20)9-7(15)2-1-3-8(9)16/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXMJZHGUDWYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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